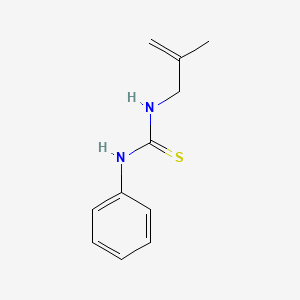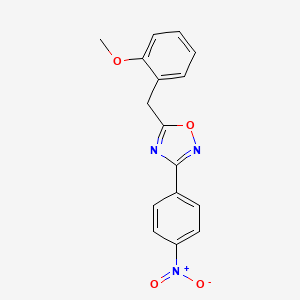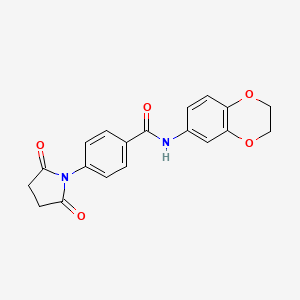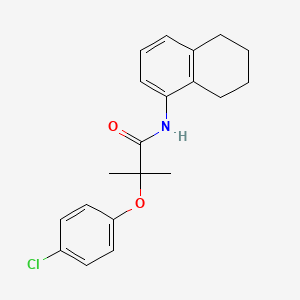
N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea, also known as prometryn, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of thiourea herbicides, which are known for their high efficacy and low toxicity. Prometryn is a white crystalline solid that is soluble in organic solvents but insoluble in water.
Mechanism of Action
Prometryn inhibits the photosynthesis process in plants by binding to the D1 protein in the photosystem II complex. This leads to the disruption of electron transport and the production of reactive oxygen species, which ultimately results in the death of the plant. Prometryn is selective in its herbicidal activity, which means that it only affects plants that are susceptible to its mode of action.
Biochemical and Physiological Effects:
Prometryn has been shown to have low toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms and bees if it enters their habitat. Prometryn is not known to bioaccumulate in organisms and is rapidly metabolized and excreted from the body.
Advantages and Limitations for Lab Experiments
Prometryn is a highly effective herbicide that can be used to control a wide range of weeds. It is relatively low in toxicity and has a residual effect, which makes it a popular choice in agriculture. However, N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea can have adverse effects on non-target organisms and the environment, which makes it important to use it with caution. In lab experiments, N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea can be used to study the mechanism of action of thiourea herbicides and their effects on plant physiology.
Future Directions
There are several future directions for research on N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea. One area of interest is the development of new formulations that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the long-term effects of N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea on soil health and microbial diversity. Additionally, there is a need for more research on the effects of N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea on aquatic ecosystems and bees. Finally, the development of new herbicides with different modes of action that can complement N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea in weed control is an important area of research.
Synthesis Methods
Prometryn can be synthesized by reacting 2-methyl-2-propen-1-ol with thiourea and phenyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea as a white crystalline solid. The synthesis method is relatively simple and cost-effective, which makes N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea a popular herbicide in agriculture.
Scientific Research Applications
Prometryn has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be highly effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Prometryn works by inhibiting the photosynthesis process in plants, which leads to their death. It is also known to have a residual effect, which means that it remains active in the soil for a certain period of time and can control weed growth even after application.
properties
IUPAC Name |
1-(2-methylprop-2-enyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXQEFRTBKART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5870701.png)
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)


![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)

![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)


![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)